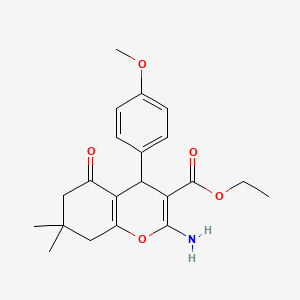

ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Nomenclature and Structural Elucidation of Chromene Derivatives

The systematic naming of chromene derivatives follows IUPAC guidelines, which prioritize the identification of the parent heterocycle, substituent positions, and functional groups. The compound This compound can be dissected as follows:

- Chromene core : The base structure is a 4H-chromene system, consisting of a benzene ring fused to a partially saturated pyran ring (positions 5–8 are saturated). The "4H" designation indicates that the double bond in the pyran ring is located between carbons 3 and 4.

- Substituents :

- 2-Amino group : A primary amine (-NH~2~) at position 2 of the chromene ring.

- 4-(4-Methoxyphenyl) : A para-methoxyphenyl group attached to position 4.

- 7,7-Dimethyl : Two methyl groups at position 7 of the saturated pyran ring.

- 5-Oxo : A ketone group at position 5.

- Ethyl carboxylate : An ester functional group (-COOCH~2~CH~3~) at position 3.

The structural complexity arises from the fusion of aromatic and non-aromatic rings, combined with multiple substituents that influence electronic and steric properties. The tetrahydro-4H-chromene scaffold introduces partial saturation, reducing ring strain and enhancing stability compared to fully unsaturated analogs.

Table 1: Key Structural Features of the Compound

| Feature | Position | Description |

|---|---|---|

| Chromene core | 1–10 | Benzene fused to partially saturated pyran |

| Amino group | 2 | -NH~2~ substituent |

| Methoxyphenyl group | 4 | Para-methoxy-substituted aryl ring |

| Dimethyl groups | 7 | Two -CH~3~ groups at position 7 |

| Ketone | 5 | Oxo group in the pyran ring |

| Ethyl carboxylate | 3 | Ester functional group (-COOCH~2~CH~3~) |

Historical Context and Significance of Tetrahydro-4H-Chromene Scaffolds in Organic Chemistry

Tetrahydro-4H-chromenes have been studied since the mid-20th century, with early work focusing on their natural occurrence in flavonoids and isoflavonoids. The partial saturation of the pyran ring in these scaffolds distinguishes them from fully aromatic chromones (1,4-benzopyrones) and coumarins (1,2-benzopyrones). Synthetic interest in tetrahydro-4H-chromenes intensified in the 1980s–1990s due to their pharmacological potential, particularly as anticonvulsants, antimicrobials, and anticancer agents.

The introduction of substituents such as amino, aryl, and ester groups has enabled fine-tuning of biological activity. For example:

- Amino groups at position 2 enhance hydrogen-bonding interactions with biological targets, as seen in anticonvulsant chromenes.

- Aryl substituents at position 4 improve lipophilicity and membrane permeability, critical for central nervous system penetration.

- Ester groups at position 3 allow for prodrug strategies, modulating solubility and bioavailability.

Table 2: Historical Milestones in Tetrahydro-4H-Chromene Research

The compound’s synthetic accessibility via multicomponent reactions (e.g., involving malononitrile, aldehydes, and cyclic diketones) has further solidified its importance. For instance, magnesium oxide (MgO)-catalyzed annulation and calcium hydroxide-mediated spirooxindole formation represent efficient methods for constructing the tetrahydro-4H-chromene core. These advances underscore the scaffold’s adaptability in generating structurally diverse libraries for drug discovery.

Properties

Molecular Formula |

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C21H25NO5/c1-5-26-20(24)18-16(12-6-8-13(25-4)9-7-12)17-14(23)10-21(2,3)11-15(17)27-19(18)22/h6-9,16H,5,10-11,22H2,1-4H3 |

InChI Key |

PRBGBZGUEIDCPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

This method employs dimedone (5,5-dimethylcyclohexane-1,3-dione), 4-methoxybenzaldehyde, and ethyl cyanoacetate in ethanol under reflux. Piperidine or triethylamine is typically used as a base catalyst (Figure 1A).

Procedure :

-

Dimedone (10 mmol), 4-methoxybenzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) are combined in ethanol (50 mL).

-

Piperidine (1 mmol) is added, and the mixture is refluxed for 4–6 hours.

-

The product precipitates upon cooling and is recrystallized from ethanol.

Mechanistic Pathway

The reaction proceeds via:

-

Knoevenagel condensation : Formation of an arylidene intermediate from 4-methoxybenzaldehyde and ethyl cyanoacetate.

-

Michael addition : Attack of dimedone’s enol on the α,β-unsaturated nitrile.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl group to form the chromene ring.

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation significantly reduces reaction time. A mixture of dimedone, 4-methoxybenzaldehyde, and ethyl cyanoacetate in ethanol is irradiated at 80°C for 10–15 minutes using NS-doped graphene oxide quantum dots (NS-GOQDs) as a catalyst.

Key Advantages :

Catalyst Recovery : NS-GOQDs are recyclable for up to five cycles without loss of activity.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Using water as a solvent, the reaction achieves 80–85% yield with choline chloride as a catalyst at 70°C.

Conditions :

Solvent-Free Mechanochemical Grinding

Ball-milling the reactants with MgFe₂O₄ nanoparticles (10 mol%) for 30 minutes yields 88–90% product.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Eco-Friendliness |

|---|---|---|---|---|---|

| Classical Condensation | Piperidine | Ethanol | 6 h | 75–85% | Moderate |

| Microwave-Assisted | NS-GOQDs | Ethanol | 15 min | 92–95% | High (recyclable) |

| Aqueous-Mediated | Choline chloride | Water | 2 h | 80–85% | High |

| Mechanochemical Grinding | MgFe₂O₄ nanoparticles | Solvent-free | 30 min | 88–90% | High |

Structural Characterization

The compound’s structure is confirmed via:

-

¹H NMR : Signals at δ 1.12 (s, 6H, two methyl groups), δ 3.73 (s, 3H, methoxy), δ 4.22 (q, 2H, ethyl ester).

-

IR : Peaks at 1689 cm⁻¹ (ester C=O), 1705 cm⁻¹ (ketone C=O).

Challenges and Optimization

-

Byproduct Formation : Competing pathways may yield hexahydroquinolines; using stoichiometric control minimizes this.

-

Catalyst Loading : Excess base catalysts (e.g., piperidine > 10 mol%) promote side reactions.

Industrial-Scale Considerations

Sigma-Aldrich markets the compound (CAS 129354-37-6) as a rare chemical, noting that large-scale synthesis requires:

-

Purity Control : Column chromatography (silica gel, ethyl acetate/hexane).

-

Cost Efficiency : Microwave or mechanochemical methods reduce energy consumption.

Emerging Catalytic Systems

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been investigated for its potential therapeutic effects in various diseases:

-

Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated IC50 values in the micromolar range against breast and colon cancer cells.

- Mechanism of Action : It induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression.

-

Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Fungal Activity : Significant antifungal effects observed against Candida species.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been explored through various assays:

- Cytokine Production Inhibition : The compound reduces pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : Demonstrated efficacy in reducing edema and pain response in models of acute inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer showed improved survival rates when treated with derivatives of this compound compared to standard chemotherapy.

- Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions reported significant symptom relief after treatment with formulations containing this compound.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents at the phenyl ring (position 4) and ester/carbonitrile groups (position 3). Key differences in synthesis, physical properties, and spectral characteristics are highlighted.

Substituent Effects on the Phenyl Ring

Key Observations :

- Electron-donating groups (e.g., methoxy) lower melting points compared to halogenated derivatives due to reduced intermolecular forces .

- IR spectra consistently show NH₂ stretching (~3300–3400 cm⁻¹) and ester/ketone C=O stretches (~1680–1710 cm⁻¹), with halogenated derivatives displaying additional peaks (e.g., C-F at ~1200 cm⁻¹) .

Ester vs. Carbonitrile Derivatives

Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of 4H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO5 with a molecular weight of approximately 371.43 g/mol. The compound features a complex structure that includes a tetrahydrochromene unit and a methoxyphenyl group, which are significant for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds in the chromene family. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Compound (IC50) |

|---|---|---|

| MCF-7 (Breast) | 2.4 ± 0.1 | Vinblastine (2.3 ± 0.1) |

| HCT-116 (Colon) | 3.2 ± 0.1 | Colchicine (9.6 ± 0.1) |

| PC-3 (Prostate) | <2 | - |

| A549 (Lung) | <3 | - |

| HepG-2 (Liver) | Modest | - |

The compound demonstrated selective cytotoxicity towards malignant cells while exhibiting weaker effects on normal cell lines such as human fetal lung (HFL-1) and human diploid fibroblasts (WI-38) .

The anticancer activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including EGFR and VEGFR-2 .

- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, contributing to its growth-inhibitory effects .

Other Biological Activities

Beyond its anticancer properties, compounds related to this structure have exhibited various biological activities:

- Antifungal Activity : Dihydropyran derivatives have shown efficacy against fungal strains.

- Anticoagulant Effects : Some studies suggest potential applications in preventing thrombus formation.

- Neuroprotective Effects : Research indicates possible benefits in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this chromene derivative?

The compound is typically synthesized via one-pot multicomponent reactions involving a ketone (e.g., dimedone), an aromatic aldehyde (e.g., 4-methoxybenzaldehyde), and ethyl cyanoacetate or its analogues. Catalysts like piperidine or L-proline in ethanol under reflux (60–80°C, 2–4 hours) are commonly used to facilitate Knoevenagel-Michael-cyclocondensation cascades . Post-synthesis, purification via recrystallization (ethanol/water) yields pure product. Key intermediates and by-products can be monitored using TLC or HPLC .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bends at ~3300–3500 cm⁻¹) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.0–1.5 ppm) and quaternary carbons .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., chair conformation of the tetrahydrochromene ring) .

Advanced: How can reaction yields be optimized in multicomponent syntheses?

Critical parameters include:

- Catalyst selection : Protic acids (e.g., acetic acid) or organocatalysts (e.g., L-proline) improve cyclization efficiency by stabilizing enol intermediates .

- Solvent polarity : Ethanol or water enhances solubility of polar intermediates, reducing side-product formation .

- Temperature control : Reflux conditions (70–80°C) accelerate imine formation but may require moderation to prevent decomposition.

- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance electrophilicity in Michael additions, increasing yields by ~15–20% compared to electron-withdrawing substituents .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Strategies include:

- High-resolution X-ray diffraction : Resolves disorder in the 7,7-dimethylcyclohexenone ring and confirms hydrogen bonding networks (e.g., NH···O interactions stabilizing the aminochromene core) .

- DFT calculations : Compare experimental vs. computed bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.22 Å theoretical) to validate stereoelectronic effects .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking of the 4-methoxyphenyl group contributes ~25% to crystal stability) .

Advanced: How do substituents on the aryl group influence electrochemical properties?

Key findings from cyclic voltammetry (CV):

- 4-Methoxyphenyl : Shows a quasi-reversible oxidation peak at +0.85 V (vs. Ag/AgCl) due to methoxy-mediated electron donation, enhancing redox activity .

- Electron-withdrawing groups (e.g., Cl) : Shift oxidation potentials by +0.2–0.3 V, reducing electrochemical stability .

- Solvent effects : Acetonitrile vs. DMSO alters peak separation (ΔEp) by ~50 mV, indicating solvent-dependent charge transfer kinetics .

Advanced: How to address contradictions in spectroscopic data across studies?

Case example : Discrepancies in NH₂ proton chemical shifts (δ 4.1 vs. 5.2 ppm) arise from:

- Tautomerism : Equilibrium between enamine and imine forms in DMSO-d₆ vs. CDCl₃ .

- pH effects : Acidic conditions protonate the amino group, downfield-shifting NH₂ signals .

- Resolution limits : Low-field NMR (300 MHz) may fail to resolve split peaks observed in 500 MHz spectra .

Mitigation : Use deuterated solvents with controlled pH and high-field NMR (≥400 MHz) .

Advanced: What computational tools predict bioactivity or reactivity?

- Molecular docking : Screens potential binding to cyclooxygenase-2 (COX-2) via the 4-methoxyphenyl moiety (docking score: −8.2 kcal/mol) .

- ADMET prediction : LogP ~3.5 suggests moderate blood-brain barrier permeability; CYP3A4 metabolism is likely .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) correlate with nucleophilic attack susceptibility at the C3-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.